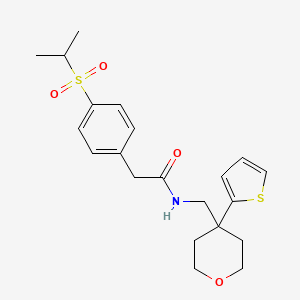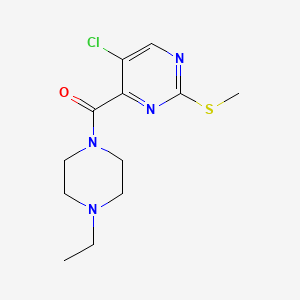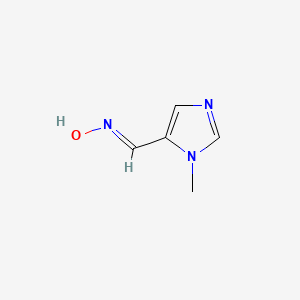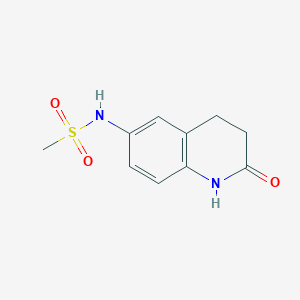![molecular formula C9H14O3 B2792683 2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid CAS No. 2418692-65-4](/img/structure/B2792683.png)
2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid” is a chemical compound with the CAS Number: 2418692-65-4 . It has a molecular weight of 170.21 . The IUPAC name for this compound is 2-(2-oxabicyclo[2.2.2]octan-4-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14O3/c10-8(11)5-9-3-1-7(2-4-9)12-6-9/h7H,1-6H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the searched resources.Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Zukünftige Richtungen
The use of 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring has shown promise in drug discovery projects . The replacement of the phenyl ring with this bioisostere in certain drugs has led to improved physicochemical properties . This suggests potential future directions in the design and synthesis of new drugs.
Wirkmechanismus
Target of Action
The primary target of the compound “2-(2-Oxabicyclo[22Similar compounds have been found to inhibit calcineurin , a calcium- and calmodulin-regulated enzyme composed of a 59-kDa catalytic subunit (CnA) and a 19-kDa calcium-binding subunit (CnB) .
Mode of Action
The exact mode of action of “2-(2-Oxabicyclo[22It can be inferred that if the compound acts similarly to its analogs, it may interact with its target enzyme, calcineurin, leading to changes in the enzyme’s activity .
Biochemical Pathways
The specific biochemical pathways affected by “2-(2-Oxabicyclo[22Calcineurin, a potential target of the compound, is known to modulate cellular transduction events such as t-cell activation and cell proliferation via reversible phosphorylation of serine and threonine residues .
Result of Action
The molecular and cellular effects of the action of “2-(2-Oxabicyclo[22If the compound acts similarly to its analogs, it may lead to changes in cellular transduction events, potentially affecting processes such as t-cell activation and cell proliferation .
Eigenschaften
IUPAC Name |
2-(2-oxabicyclo[2.2.2]octan-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)5-9-3-1-7(2-4-9)12-6-9/h7H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXJYEQRRQIZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxabicyclo[2.2.2]octan-4-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B2792603.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2792606.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2792607.png)

![2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2792609.png)


![N-(3-(benzo[d]oxazol-2-yl)phenyl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2792612.png)


![4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2792618.png)


